molecular formula C11H17ClN2 B1285232 4-(tert-Butyl)benzimidamide hydrochloride CAS No. 68284-01-5

4-(tert-Butyl)benzimidamide hydrochloride

Cat. No. B1285232
CAS RN: 68284-01-5
M. Wt: 212.72 g/mol
InChI Key: ORSURHAFYGGLGI-UHFFFAOYSA-N
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Description

4-(tert-Butyl)benzimidamide hydrochloride is a chemical compound that is part of a broader class of benzimidazole derivatives. These compounds are of significant interest due to their diverse range of applications, including their use in pharmaceuticals, materials science, and as intermediates in organic synthesis. The tert-butyl group attached to the benzimidazole moiety can influence the physical and chemical properties of the compound, such as solubility, stability, and reactivity .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole ring through reactions such as iodolactamization, which is a key step in producing highly functionalized compounds . For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a related compound, demonstrates the complexity and specificity of the synthetic routes required to introduce tert-butyl groups into the benzimidazole framework . Additionally, the synthesis of polyimides containing tert-butyl side groups via polycondensation shows the versatility of tert-butylated compounds in polymer chemistry .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be significantly altered by the introduction of tert-butyl groups. For example, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid has been determined using X-ray crystallography, revealing a conformation that departs from perfect staggering due to the presence of the bulky tert-butyl group . Similarly, the crystal structure of related compounds can indicate strong intermolecular interactions and packing abilities influenced by the tert-butyl substituents .

Chemical Reactions Analysis

Benzimidazole derivatives with tert-butyl groups can participate in various chemical reactions. For instance, the synthesis of new benzimidazole units coupled with different donor units via Stille coupling demonstrates the reactivity of these compounds in forming donor-acceptor-donor type polymers . The interaction of tert-butyl isocyanodichloride with other reagents to form thiadiazine derivatives also exemplifies the chemical versatility of tert-butylated benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(tert-Butyl)benzimidamide hydrochloride and related compounds are influenced by the presence of the tert-butyl group. For example, polyimides with tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, which are desirable properties for materials used in electronic applications . The vibrational, UV, NMR, and other spectroscopic analyses of compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid provide insights into the electronic structure and potential applications of these materials . Additionally, the antibacterial and antifungal activities of certain thiadiazine derivatives highlight the potential of tert-butylated benzimidazoles in medicinal chemistry .

Safety And Hazards

When handling 4-(tert-Butyl)benzimidamide hydrochloride, it is advised to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols . Normal measures for preventive fire protection should be taken .

properties

IUPAC Name

4-tert-butylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSURHAFYGGLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560250
Record name 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)benzimidamide hydrochloride

CAS RN

68284-01-5
Record name 4-tert-Butylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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